2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid
Description
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid is a heterocyclic compound comprising an azetidine ring (a 4-membered saturated ring with three carbons and one nitrogen) fused to a pyrimidin-4-ol scaffold. The trifluoroacetic acid (TFA) counterion enhances solubility and stability, a common feature in pharmaceutical salts . These analogs are frequently utilized as scaffolds in drug discovery due to their ability to interact with biological targets via hydrogen bonding (pyrimidin-4-ol) and conformational rigidity (azetidine) .
Properties
IUPAC Name |
2-(azetidin-3-yl)-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.C2HF3O2/c11-6-1-2-9-7(10-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQVUVAQSHJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyrimidine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from 0°C to 100°C, depending on the specific synthetic route being employed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the preparation of various organic compounds.
Medicinal Chemistry: Researchers use this compound to study its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Ring Size : Replacing azetidine with piperidine (as in ) introduces greater conformational flexibility, which may alter binding kinetics to biological targets.
- Functional Groups : The ethylsulfonyl-pyrrolopyrimidine moiety in confers specificity for kinase inhibition, unlike the simpler pyrimidin-4-ol in the target compound.
Physicochemical Properties
- Solubility : The TFA counterion universally improves solubility in polar solvents (e.g., DMF, DCM), as seen in synthesis protocols for analogs .
- Stability : Azetidine-containing compounds exhibit moderate stability under acidic conditions, whereas halogenated derivatives (e.g., bromo- or chloro-) may require protection during synthesis to prevent dehalogenation .
Biological Activity
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data tables.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that the compound can inhibit the growth of MCF-7 breast cancer cells, with IC values indicating effectiveness comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU).
| Cell Line | IC (μM) | Comparison with 5-FU (μM) |
|---|---|---|
| MCF-7 | 9.46 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is essential for halting tumor progression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets , including enzymes and receptors involved in cell signaling pathways. The trifluoroacetate moiety enhances its binding affinity, potentially modulating enzyme activity and influencing metabolic pathways.
Study 1: Antiproliferative Effects
In a study conducted by researchers at MDPI, the antiproliferative effects of various pyrimidine derivatives were evaluated, including this compound. Results indicated that this compound not only inhibited cell growth but also induced apoptosis in treated cells, as evidenced by increased levels of caspase 9.
Study 2: Enzyme Interaction
Another investigation focused on the interaction between the compound and phosphodiesterase enzymes, revealing that it acts as a selective inhibitor. This inhibition is crucial for regulating cyclic nucleotide levels within cells, which are pivotal in numerous signaling cascades related to cancer progression and inflammation.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Preliminary data suggest neuroprotective capabilities, making it a candidate for further exploration in neurodegenerative disease models.
- Selectivity : Its selectivity towards certain enzymes presents opportunities for targeted therapy development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid, and how does the trifluoroacetic acid (TFA) counterion influence the reaction?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromopyrimidine derivatives (e.g., 2-(azetidin-3-yl)-5-bromopyrimidine) can undergo Suzuki-Miyaura cross-coupling or amination to introduce functional groups. The TFA counterion is often introduced during purification via reverse-phase HPLC, where TFA is used in the mobile phase to improve peak resolution and ionization efficiency in mass spectrometry .
- Key Considerations : Ensure anhydrous conditions during azetidine ring formation to prevent hydrolysis. Post-synthesis, lyophilization with TFA yields the stable salt form.
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR, note that the TFA counterion may cause signal splitting in the azetidine protons due to hydrogen bonding. HRMS should confirm the molecular ion peak ([M+H]) with a mass shift corresponding to the TFA adduct (e.g., +114.02 Da for [M+CFCOH+H]) .
Advanced Research Questions
Q. How can researchers address discrepancies in purity assessments between HPLC and -NMR data for this compound?
- Methodology : Contradictions may arise from residual TFA or hygroscopicity.
HPLC : Use a TFA-free mobile phase (e.g., ammonium acetate buffer) to avoid masking impurities co-eluting with TFA .
NMR : Lyophilize the sample with deuterated solvents (e.g., DO) to remove residual TFA. Integrate azetidine proton signals (δ ~3.5–4.5 ppm) to assess stoichiometric consistency .
- Case Study : A study observed a 5% purity discrepancy due to TFA-induced baseline drift in HPLC; switching to formic acid resolved the issue .
Q. What strategies mitigate unintended by-products during functionalization of the azetidine ring?
- Methodology :
- Steric Hindrance : Use bulky protecting groups (e.g., Boc) during azetidine nitrogen derivatization to prevent ring-opening side reactions .
- Reaction Monitoring : Employ in-situ IR or LC-MS to detect intermediates. For example, over-alkylation of the azetidine nitrogen produces a quaternary ammonium salt (detectable via -NMR splitting patterns) .
- Example : A 2024 patent reported a 15% yield improvement by replacing THF with DMF in a Pd-catalyzed coupling reaction, reducing azetidine ring degradation .
Q. How does computational modeling predict the reactivity of the azetidine-pyrimidine core in aqueous environments?
- Methodology :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. The pyrimidin-4-ol group exhibits nucleophilic character at the 4-OH position, making it prone to hydrolysis at pH > 8 .
- MD Simulations : Simulate solvation dynamics to identify hydrogen-bonding interactions between TFA and the azetidine NH group, which stabilize the compound in acidic buffers .
Methodological Best Practices
- Storage : Store lyophilized TFA salts at -20°C under argon to prevent hygroscopic degradation. Room-temperature storage may lead to TFA evaporation and compound aggregation .
- Biological Assays : Dialyze the compound against PBS (pH 7.4) to remove TFA before cell-based studies, as residual TFA can alter intracellular pH and confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
